Ortho-Hydroxy Carboxylic Acid Motif: Structural Differentiation from Non-Hydroxylated 3,3-Dimethyl-5-Carboxylic Acid Analog
The target compound uniquely combines a 6-hydroxy group ortho to the 5-carboxylic acid on the 2,3-dihydrobenzofuran scaffold. This ortho-hydroxy carboxylic acid arrangement—absent in the closest commercial analog 3,3-dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid (CAS 75097-97-1, which carries only the 5-COOH without 6-OH)—creates a salicylic acid-like motif capable of intramolecular hydrogen bonding between the phenolic OH and the adjacent carboxyl group . In the aromatic benzofuran series, this exact 6-hydroxy-5-carboxylic acid pharmacophore has been validated in a medicinal chemistry optimization campaign yielding compound 8b, a lymphoid-specific tyrosine phosphatase (LYP) inhibitor with Ki = 110 nM and >9-fold selectivity over a panel of protein tyrosine phosphatases [1]. The non-hydroxylated comparator lacks both the intramolecular H-bond constraint that pre-organizes the carboxylic acid conformation and the additional H-bond donor/acceptor capacity critical for target engagement in this validated pharmacophore series.
| Evidence Dimension | Presence of ortho-hydroxy carboxylic acid (salicylic acid-like) structural motif |
|---|---|
| Target Compound Data | 6-OH group present ortho to 5-COOH; two H-bond donors (phenolic OH + carboxylic OH), four H-bond acceptors (phenolic O, carbonyl O, two carboxylic O atoms); capable of intramolecular 6-OH···O=C(OH) H-bond |
| Comparator Or Baseline | 3,3-Dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid (CAS 75097-97-1): no 6-OH group; one H-bond donor (carboxylic OH), three H-bond acceptors; no intramolecular H-bond capability involving the 6-position |
| Quantified Difference | Target compound has 1 additional H-bond donor and 1 additional H-bond acceptor versus comparator; literature precedent for the 6-hydroxy-5-carboxy pharmacophore in the aromatic series shows Ki = 110 nM LYP inhibition (compound 8b, J. Med. Chem. 2013), though quantitative translation to the 2,3-dihydro series has not been published |
| Conditions | Structural comparison based on SMILES annotation and published X-ray co-crystal structure of LYP with 6-hydroxy-benzofuran-5-carboxylic acid derivative 8b (PDB deposition reported in J. Med. Chem. 2013) |
Why This Matters
Procurement of the non-hydroxylated analog for medicinal chemistry campaigns targeting the 6-hydroxy-5-carboxy pharmacophore would fundamentally lack the critical hydrogen-bonding functionality validated in the published LYP inhibitor series, compromising target engagement potential.
- [1] He Y, Liu S, Menon A, et al. A potent and selective small-molecule inhibitor for the lymphoid-specific tyrosine phosphatase (LYP). J Med Chem. 2013;56(12):4990-5008. PMID: 23713581. Compound 8b: Ki = 110 nM against LYP, >9-fold selectivity over PTP panel; X-ray co-crystal structure obtained with LYP. View Source
